Turbinaric acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of turbinaric acid involves the extraction from Turbinaria species. The process typically includes:

Extraction: The algae are collected, dried, and powdered. The powdered algae are then subjected to solvent extraction using organic solvents like methanol or ethanol.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in biotechnological methods may pave the way for more efficient production in the future.

Chemical Reactions Analysis

Types of Reactions: Turbinaric acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, esters, and ethers.

Scientific Research Applications

Turbinaric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of turbinaric acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with the mitochondrial pathway of apoptosis.

Comparison with Similar Compounds

Secosqualene carboxylic acid: Another cytotoxic compound isolated from Turbinaria species.

Phenolic compounds: These compounds, also found in Turbinaria, exhibit antioxidant and antibacterial properties.

Uniqueness: Unlike other similar compounds, turbinaric acid has shown a higher degree of specificity in targeting cancer cells, making it a promising candidate for anticancer drug development .

Biological Activity

Turbinaric acid, a bioactive compound derived from the brown alga Turbinaria ornata, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

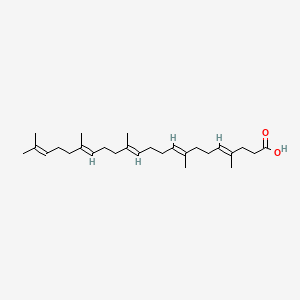

This compound is classified as a secosqualene carboxylic acid with the chemical formula . Its structure is characterized by a long hydrocarbon chain and a carboxylic acid functional group, contributing to its biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that extracts containing this compound can scavenge free radicals effectively.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects observed | |

| Candida albicans | Significant antifungal activity |

3. Cytotoxic Effects

This compound has shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: this compound neutralizes reactive oxygen species (ROS), thereby reducing oxidative damage.

- Enzyme Inhibition: It inhibits key metabolic enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, thus demonstrating potential antidiabetic properties .

- Induction of Apoptosis: Studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death .

Case Study 1: Antidiabetic Potential

A study evaluated the antidiabetic effects of Turbinaria ornata extracts containing this compound. The results showed significant inhibition of α-amylase and α-glucosidase, indicating potential for managing hyperglycemia.

- Enzyme Inhibition Results:

- α-Amylase: IC50 = 250.9 μg/mL

- α-Glucosidase: IC50 = 535.6 μg/mL

- Conclusion: The study suggests that this compound could be developed into a natural therapeutic agent for diabetes management .

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on the cytotoxic effects of this compound on cancer cell lines, it was found that the compound significantly inhibited cell proliferation in murine melanoma and colon cancer cells.

Properties

IUPAC Name |

(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-9-15-25(5)18-10-16-23(3)13-7-8-14-24(4)17-11-19-26(6)20-21-27(28)29/h12-14,18-19H,7-11,15-17,20-21H2,1-6H3,(H,28,29)/b23-13+,24-14+,25-18+,26-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHPHCBHTOHNEI-KDSGDVRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-00-9 | |

| Record name | Turbinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.